Chlorpheniramine

Beschreibung

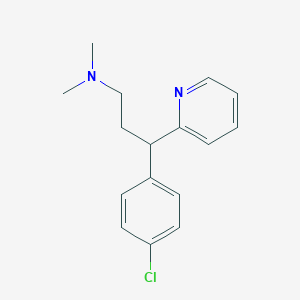

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022804 | |

| Record name | Chlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

142 °C @ 1.0 MM HG | |

| Record name | Chlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C | |

| Record name | Chlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

OILY LIQUID | |

CAS No. |

132-22-9, 113-92-8 | |

| Record name | (±)-Chlorpheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 135 °C | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Studies of Chlorpheniramine Action

Elucidation of Histamine (B1213489) H1 Receptor Antagonism

Chlorpheniramine's primary mechanism of action involves its potent interaction with the histamine H1 receptor. wikipedia.org

Competitive Inhibition and Inverse Agonism at H1 Receptors

This compound functions as a potent inverse agonist at the histamine H1 receptor. wikipedia.orgtandfonline.com This means that it not only blocks the action of histamine at the receptor (competitive antagonism) but also reduces the receptor's basal activity in the absence of histamine. wikipedia.orgresearchgate.netlymphosign.com By binding to the H1 receptor, this compound prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. nih.gov This blockade of H1 receptors suppresses the formation of edema, flare, and pruritus resulting from histamine activity. Some studies classify antihistamines like this compound as inverse agonists because the site they occupy on the H1 receptor differs from the histamine binding site, and they shift the receptor's natural balance towards an inactive state. lymphosign.com

Molecular Basis of H1 Receptor Binding Affinity

The binding of this compound to the H1 receptor involves specific molecular interactions. The antagonist orthosteric binding site in the H1 receptor structure is divided into three main regions: an amine-binding region, an upper aromatic region, and a lower aromatic region. nih.gov First-generation antihistamines like this compound fit deep within the ligand-binding pocket. nih.gov The interaction is dominated by hydrophobic contacts. nih.gov Key residues such as a highly conserved tryptophan (W6.48) are stabilized upon antagonist binding, which is crucial for preventing the receptor's activation. nih.gov The butterfly-shaped hydrophobic aromatic parts of these antagonists are accommodated by both the upper and lower aromatic regions of the binding site. nih.gov

Stereoisomeric Differences in H1 Receptor Affinity: Focus on Dexthis compound (B1670334)

This compound is a racemic compound, meaning it is composed of two enantiomers (mirror-image isomers): dexthis compound (the d-isomer) and levthis compound (the l-isomer). nih.gov Research has consistently shown that dexthis compound is the more pharmacologically active of the two. nih.gov

Studies have demonstrated a significant difference in the binding affinities of the two enantiomers for the H1 receptor. Dexthis compound has a much higher affinity for the H1 receptor compared to levthis compound. wikipedia.orgnih.gov For instance, one study reported that dexthis compound had Ki values for the human cloned H1 receptor ranging from 2.67 to 4.81 nM, while levthis compound had Ki values of 211 to 361 nM, indicating dexthis compound is the active enantiomer. wikipedia.org Another study found that the affinity of the (+)-enantiomer (dexthis compound) for H1 receptors was about 13-fold greater than that of the (-)-enantiomer (levthis compound). nih.gov In terms of antihistaminic activity, dexthis compound is approximately twice as active as the racemic this compound. nih.gov

| Enantiomer | H1 Receptor Binding Affinity (Ki) | Reference |

| Dexthis compound | 2.67 - 4.81 nM | wikipedia.org |

| Levthis compound | 211 - 361 nM | wikipedia.org |

Exploration of Off-Target Pharmacological Activities

Beyond its primary action on histamine H1 receptors, this compound also interacts with other receptors and transporters, contributing to its broader pharmacological profile.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound is known to possess anticholinergic activity by acting as an antagonist at muscarinic acetylcholine receptors. wikipedia.orgtandfonline.commsjonline.org This action is considered weak compared to its potent H1 antihistamine effects. wikipedia.org Studies have shown that this compound binds to all five muscarinic receptor subtypes (M1-M5) but with very low affinity. frontiersin.orgfrontiersin.org For example, the IC50 values for the inhibition of radioligand binding to recombinant muscarinic receptors are in the micromolar range (17–78 μM), which contrasts sharply with its high, nanomolar affinity for H1 receptors. frontiersin.orgfrontiersin.org The dextrorotatory stereoisomer, dexthis compound, has been reported to have a Kd value of 1,300 nM for muscarinic acetylcholine receptors in human brain tissue, further illustrating a much lower affinity compared to its H1 receptor binding. wikipedia.org Another study found Ki values of 20 to 30 μM for dexthis compound and 40 to 50 μM for levthis compound at the muscarinic acetylcholine receptor in rat brain tissue, confirming the very low affinity of both enantiomers for this receptor. wikipedia.org

Serotonin (B10506) Reuptake Inhibition

This compound has been identified as a serotonin reuptake inhibitor (SRI). wikipedia.orgresearchgate.netwikipedia.org It blocks the action of the serotonin transporter (SERT), leading to increased extracellular concentrations of serotonin. wikipedia.org This action is quite potent, with a reported Kd of 15.2 nM for the serotonin transporter. wikipedia.org This affinity is comparable to its affinity for H1 receptors. nih.gov The (+)-chlorpheniramine enantiomer binds to the SERT with a higher affinity than the (-)-chlorpheniramine (B1198158) enantiomer. nih.gov This inhibition of serotonin reuptake is thought to contribute to some of the anxiolytic-like effects observed with this compound, which are independent of its H1 receptor blockade. researchgate.net In contrast, this compound has only weak affinity for the norepinephrine (B1679862) and dopamine (B1211576) transporters. wikipedia.orgresearchgate.net

| Target | Binding Affinity (Kd/Ki) | Reference |

| Histamine H1 Receptor | 2.67 - 4.81 nM (Ki, dexthis compound) | wikipedia.org |

| Muscarinic Acetylcholine Receptors | 1,300 nM (Kd, dexthis compound) | wikipedia.org |

| Serotonin Transporter (SERT) | 15.2 nM (Kd) | wikipedia.org |

| Norepinephrine Transporter (NET) | 1,440 nM (Kd) | wikipedia.org |

| Dopamine Transporter (DAT) | 1,060 nM (Kd) | wikipedia.org |

Sigma Receptor Interactions

This compound is known to interact with sigma receptors, which are intracellular chaperone proteins. nih.gov Specifically, it has been identified as a ligand for the sigma-1 receptor. researchgate.netnih.gov This interaction is considered an "off-target" effect, distinct from its primary antihistaminic action. biorxiv.org

The binding to the sigma-1 receptor may contribute to some of this compound's other observed effects, including potential antiviral properties. nih.govbiorxiv.org For instance, it has been suggested that the binding of antihistamines like hydroxyzine (B1673990) to the sigma-1 receptor can inhibit the replication of viruses such as SARS-CoV-2. biorxiv.org The interaction of this compound with sigma receptors may also play a role in modulating intracellular signaling pathways. nih.gov

Table 2: Receptor Binding Affinities of Dexthis compound

| Receptor | Binding Affinity (Kd) |

| Histamine H1 Receptor | 15 nM wikipedia.org |

| Muscarinic Acetylcholine Receptors | 1,300 nM wikipedia.org |

Cellular and Subcellular Mechanisms

This compound effectively counteracts histamine-induced cellular responses by acting as a competitive antagonist at H1 histamine receptors. patsnap.compatsnap.com Histamine, when released, binds to these receptors and triggers a cascade of intracellular events. patsnap.com This includes the activation of the Gq/11 protein and phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). biomedpharmajournal.org These second messengers, in turn, increase intracellular calcium levels, resulting in physiological responses such as smooth muscle contraction and increased vascular permeability. patsnap.combiomedpharmajournal.org

Studies using HeLa cells have demonstrated that this compound can inhibit the influx of calcium ions (Ca2+) through cell membrane channels that is typically induced by histamine. researchgate.net Research on C6 glioma cells has shown that this compound can block the histamine-induced accumulation of inositol 4-phosphate (IP1) and the transient and sustained increases in intracellular free calcium. vghtpe.gov.tw This blockade of calcium influx is a key mechanism by which this compound mitigates allergic symptoms. vghtpe.gov.tw

This compound exhibits anti-inflammatory properties that extend beyond its antagonism of histamine receptors. A significant mechanism is the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. tandfonline.comtandfonline.com NF-κB is a crucial transcription factor that promotes inflammation by inducing the expression of inflammatory cytokines and chemokines. tandfonline.comtandfonline.com By suppressing NF-κB activation, this compound can reduce the production of these pro-inflammatory mediators. nih.govnih.gov

This anti-inflammatory effect has been observed in human nasal epithelial cells, where this compound was shown to reverse the histamine-induced increase in NF-κB protein levels. nih.govmedsci.org Furthermore, this compound has been found to reduce eosinophilic inflammation by promoting eosinophil apoptosis through the activation of c-Jun N-terminal kinases (JNK). tandfonline.comtandfonline.com It may also alleviate nasal inflammation by reducing the production of reactive oxygen species in human neutrophils. tandfonline.com

This compound influences mucus secretion primarily through its anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. patsnap.comtandfonline.com This action disrupts the nerve signals that trigger glandular secretion in the nasal mucosa, leading to a reduction in mucus production. tandfonline.comtandfonline.com The anticholinergic effects of this compound contribute to drying up nasal secretions. truemeds.in

Additionally, this compound has been shown to affect the expression of aquaporin 5 (AQP5), a water channel protein crucial for maintaining the airway surface liquid and facilitating mucociliary clearance. researchgate.netnih.gov Studies on human nasal epithelial cells have demonstrated that histamine can inhibit the expression of AQP5 by activating the NF-κB pathway. nih.govmedsci.org this compound can attenuate this effect by suppressing NF-κB, thereby helping to maintain AQP5 expression and support proper mucus clearance. researchgate.netnih.gov This suggests that this compound's ability to regulate mucus is a result of both its anticholinergic activity and its influence on cellular water transport mechanisms.

Pharmacokinetic and Pharmacodynamic Investigations of Chlorpheniramine

Advanced Pharmacokinetic Characterization

The journey of chlorpheniramine through the body is characterized by several key processes, from absorption into the bloodstream to its eventual elimination. These pharmacokinetic parameters exhibit significant variability among individuals.

Absorption Dynamics and Bioavailability Studies

Interactive Data Table: Bioavailability of this compound Formulations

| Formulation | Bioavailability (%) | Peak Plasma Time (hours) |

| Conventional Tablets | 25-45 drugs.com | 2-6 drugs.com |

| Solution | 35-60 drugs.com | 2-6 drugs.com |

| Extended-Release | Reduced vs. Conventional drugs.com | - |

| Nasal Spray (0.4%) | Comparable to Oral nih.gov | 0.25-3.0 nih.gov |

Distribution Profile, Including Tissue Distribution

Once in the circulation, this compound is widely distributed throughout the body, including the central nervous system (CNS). centaurpharma.com This extensive distribution is reflected in its large apparent volume of distribution, which is approximately 3 L/kg in adults and 3.8 L/kg in children following intravenous administration. medicines.org.ukmedicines.org.uk In adults, the volume of distribution ranges from 6-12 L/kg. mims.commedscape.com About 69-72% of the this compound in circulation is bound to plasma proteins. scielo.brdrugs.comarizona.edu Tissue distribution studies in animal models have shown that the highest concentrations of the drug are found in the lung, liver, kidney, and brain. arizona.edunih.gov The amount of this compound in muscle tissue is estimated to represent about 50% of the total amount in the body at steady state. nih.gov

Metabolic Pathways and metabolite Identification

This compound undergoes extensive metabolism, primarily in the liver. mims.com The cytochrome P450 enzyme CYP2D6 plays a significant role in its metabolism. mims.comnih.gov The primary metabolic pathways involve N-demethylation, leading to the formation of monodesmethylthis compound and didesmethylthis compound. drugs.comnih.govdeepdyve.com These metabolites, along with the unchanged drug, are the principal compounds excreted in the urine.

Further studies in both humans and animals have identified other metabolites. In humans, this compound N-oxide, 3-(p-chlorophenyl)-3-(2-pyridyl)propanol, 3-(p-chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropane, and 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid have been identified in urine. tandfonline.com In dogs, in addition to the N-demethylated metabolites, a polar metabolite identified after hydrolysis as 3-(p-chlorobenzyl)-3-(2-pyridyl)propionic acid and the corresponding alcohol were also found. nih.gov

Elimination Kinetics and Influencing Factors (e.g., renal function, age, pH)

The elimination of this compound and its metabolites occurs primarily through the kidneys via urine. centaurpharma.com Only trace amounts are found in the feces. centaurpharma.com The elimination half-life of this compound shows wide interindividual variation, with reported values in adults ranging from approximately 12 to 43 hours. scielo.brdrugs.com

Several factors can influence the elimination kinetics of this compound. nih.govdeepdyve.com

Renal Function: In patients with chronic renal failure undergoing hemodialysis, the terminal elimination half-life is significantly prolonged, with estimates around 280–330 hours. drugs.com

Age: Children tend to have a shorter elimination half-life, with a mean of 9.6 to 13.1 hours, which is likely due to a more rapid and extensive absorption, faster clearance, and a shorter half-life compared to adults. drugs.comnih.gov

Urinary pH and Flow Rate: The excretion of this compound and its demethylated metabolites is dependent on urinary pH and flow rate. nih.govnih.gov The excretion rate decreases as urinary pH increases and urine flow rate decreases. nih.gov

Interactive Data Table: this compound Elimination Half-Life in Different Populations

| Population | Mean Elimination Half-Life (hours) | Range (hours) |

| Adults | ~20 nih.govdeepdyve.com | 12-43 scielo.brdrugs.com |

| Children | 9.6-13.1 drugs.comnih.gov | 5.2-23.1 drugs.com |

| Patients on Hemodialysis | 280-330 drugs.com | - |

Interindividual Variability in Pharmacokinetic Parameters

Significant interindividual variation is a hallmark of this compound pharmacokinetics. nih.govdeepdyve.com This variability is observed in parameters such as bioavailability, half-life, and clearance. nih.gov Factors contributing to this variability include genetic polymorphism in metabolizing enzymes like CYP2D6, age, and renal function. nih.govresearchgate.netexlibrisgroup.com For instance, individuals who are poor metabolizers of CYP2D6 substrates exhibit altered pharmacokinetics of this compound, with the more active (S)-(+)-enantiomer being cleared more slowly. nih.gov This stereoselective elimination, where the less active (R)-(−)-enantiomer is cleared more rapidly, further contributes to the variability in drug response. nih.gov

Detailed Pharmacodynamic Assessments

The primary pharmacodynamic effect of this compound is its action as a potent inverse agonist at the histamine (B1213489) H1 receptor. wikipedia.org By binding to this receptor, it blocks the actions of endogenous histamine, leading to the temporary relief of allergy symptoms. drugbank.comnih.govpatsnap.com The dextrorotatory stereoisomer, dexthis compound (B1670334), possesses a significantly higher binding affinity for the H1 receptor compared to the levorotatory isomer, indicating it is the more active enantiomer. wikipedia.org

Studies have reported Kd values for dexthis compound at the H1 receptor to be around 15 nM in human brain tissue, while the affinity for muscarinic acetylcholine (B1216132) receptors is much lower, with a Kd of 1,300 nM. wikipedia.org This indicates a degree of selectivity for the H1 receptor. This compound also exhibits weak anticholinergic activity. wikipedia.org Furthermore, it has been found to act as a serotonin (B10506) reuptake inhibitor. wikipedia.orgnih.gov

The pharmacodynamic effects of this compound, such as the inhibition of histamine-induced wheal and flare reactions, have been shown to correlate with its plasma concentrations, although the duration of action can sometimes be shorter than what pharmacokinetic parameters might predict. Studies have also shown that inhibition of CYP2D6 can lead to prolonged H1-receptor occupancy, suggesting the potential for extended pharmacodynamic effects in individuals who are poor metabolizers or are taking concurrent medications that inhibit this enzyme. nih.gov

Receptor Occupancy and Dose-Response Relationships

This compound primarily functions as a potent inverse agonist of the histamine H1 receptor. wikipedia.org The strength of this interaction is indicated by its binding affinity, which has been quantified in various studies. The dextrorotatory stereoisomer, dexthis compound, is the more active enantiomer. wikipedia.org One study reported its dissociation constant (Kd) for the H1 receptor in human brain tissue as 15 nM. wikipedia.org Another study found the inhibitory constant (Ki) values for the human cloned H1 receptor to be between 2.67 to 4.81 nM for dexthis compound, while the less active levthis compound had Ki values of 211 to 361 nM. wikipedia.org

The relationship between the administered dose of this compound and its occupancy of brain H1 receptors has been investigated using Positron Emission Tomography (PET). Studies show a clear dose-response relationship. researchgate.net Even a low 2 mg dose of (+)-chlorpheniramine can result in approximately 50% occupancy of brain H1 receptors, with this occupancy increasing at higher doses. nih.gov For instance, H1-receptor occupancies in the cortex were found to be about 50.3% for a 2 mg dose and 58.3% for a 6 mg dose. nih.gov This significant receptor occupancy at therapeutic doses is linked to its observable effects. researchgate.netnih.gov In contrast, the drug exhibits much weaker affinity for muscarinic acetylcholine receptors, with a reported Kd of 1,300 nM. wikipedia.org

This compound H1 Receptor Occupancy and Binding Affinity

| Parameter | Value | Isomer/Condition | Source |

|---|---|---|---|

| H1 Receptor Occupancy (2 mg dose) | ~50% | (+)-Chlorpheniramine | nih.gov |

| H1 Receptor Occupancy (6 mg dose) | ~58% | (+)-Chlorpheniramine | nih.gov |

| Binding Affinity (Kd) - H1 Receptor | 15 nM | Dexthis compound | wikipedia.org |

| Binding Affinity (Ki) - H1 Receptor | 2.67 - 4.81 nM | Dexthis compound | wikipedia.org |

| Binding Affinity (Kd) - Muscarinic Acetylcholine Receptor | 1,300 nM | Dexthis compound | wikipedia.org |

Correlation of Plasma Concentrations with Pharmacological Effects

A direct correlation exists between the plasma concentration of this compound and its pharmacological effects, particularly its impact on the central nervous system (CNS). researchgate.netnih.gov Studies have demonstrated that as the plasma concentration of (+)-chlorpheniramine increases, cognitive performance deteriorates. researchgate.netnih.gov This has been measured through tasks where increased plasma levels led to significantly prolonged reaction times and decreased accuracy. nih.gov For example, a significant correlation was found between plasma (+)-chlorpheniramine concentration and performance in a visual discrimination task. researchgate.netnih.gov

In Vivo Models for Evaluating Pharmacodynamic Markers

Various in vivo models are employed to assess the pharmacodynamic effects of this compound. Rodent models, particularly rats and mice, are frequently used because their digestive and circulatory systems are similar to humans, allowing for relevant toxicodynamic and pharmacodynamic studies based on blood drug concentration data. mdpi.com

A common and specific in vivo model for quantifying the antihistaminic effect of this compound is the histamine-induced cutaneous wheal formation test. researchgate.netnih.gov This model, often used in species like horses, involves injecting histamine intradermally and measuring the resulting wheal (a raised, itchy area of skin). researchgate.netnih.gov The ability of this compound to suppress the size of this wheal serves as a direct pharmacodynamic marker of its H1-receptor blocking activity. researchgate.netnih.gov For instance, in Thoroughbred horses, intravenous doses of 0.1 mg/kg and 0.5 mg/kg resulted in maximal wheal inhibition of 37.8% and 60.6%, respectively. nih.gov An oral dose of 0.5 mg/kg in the same species produced a peak plasma concentration at one hour and a maximal wheal inhibition of 39% at two hours. researchgate.netnih.gov

Pharmacodynamic Differences Across Species

Significant pharmacokinetic and, consequently, pharmacodynamic differences for this compound exist across various species. purdue.eduresearchgate.netnih.gov A primary difference is the rate of elimination. In humans, the elimination half-life is reported to be relatively long, ranging from 12 to 30 hours. purdue.edu In contrast, the drug is eliminated much more rapidly in several domestic animal species. purdue.edu

A comparative study highlighted these differences: after intravenous administration, the elimination half-life in horses, swine, sheep, and dogs ranged from just 1.3 to 2.6 hours. purdue.edu Furthermore, the systemic bioavailability of oral this compound can vary greatly; in swine, it was found to be very low, with only 2.4% to 22% of an oral dose reaching the systemic circulation. purdue.edu In horses, the oral bioavailability of d-chlorpheniramine was higher, at 38%. researchgate.netnih.gov These variations in absorption, metabolism, and elimination necessitate species-specific investigation to establish effective use. nih.gov

Comparative Elimination Half-Life of this compound

| Species | Elimination Half-Life (t½) | Source |

|---|---|---|

| Human | 12 - 30 hours | purdue.edu |

| Horse | 1.3 - 2.7 hours | nih.govpurdue.edu |

| Swine | 1.3 - 2.6 hours (range for multiple species) | purdue.edu |

| Sheep | 1.3 - 2.6 hours (range for multiple species) | purdue.edu |

| Dog | 1.3 - 2.6 hours (range for multiple species) | purdue.edu |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

PK/PD modeling is used to mathematically describe the relationship between drug concentration and its observed effect over time. For this compound, pharmacokinetic data in humans is often described by a one-compartment open model. magtech.com.cn This model helps in calculating key parameters like maximum plasma concentration (Cmax), time to reach Cmax (tmax), and elimination half-life (t1/2). magtech.com.cn

More complex PK/PD link models have been applied, particularly in animal studies, to connect the pharmacokinetic profile to a specific pharmacodynamic outcome. researchgate.netnih.gov In a study on horses, a PK/PD link model was used to analyze the relationship between plasma concentration of d-chlorpheniramine and the inhibition of histamine-induced wheal formation. researchgate.netnih.gov The model revealed that in horses, this compound has lower efficacy and potency compared to other antihistamines. researchgate.netnih.gov Such models are crucial for simulating drug effects and determining rational dosing regimens. researchgate.netnih.gov The establishment of an in vitro/in vivo correlation (IVIVC) is also a key aspect of modeling, where the rate of drug release from a formulation in vitro is correlated with its in vivo absorption profile, which has been successfully demonstrated for extended-release this compound formulations. nih.gov

Molecular Interactions and Structure Activity Relationships of Chlorpheniramine

Structure-Activity Relationship (SAR) Studies

SAR studies for chlorpheniramine and related compounds have elucidated the key structural components that govern its binding affinity and activity at the histamine (B1213489) H1 receptor.

This compound possesses a single chiral center, leading to the existence of two stereoisomers (enantiomers): S-(+)-chlorpheniramine (dexthis compound) and R-(-)-chlorpheniramine (levothis compound). dergipark.org.trresearchgate.net The stereochemistry of the molecule has a profound impact on its pharmacological activity. The desired, more active enantiomer is termed the "eutomer," while the less active one is the "distomer". scribd.comwikipedia.orgchiralemcure.com

Research has consistently shown that the antihistaminic activity resides almost exclusively in the S-(+)-enantiomer, dexthis compound (B1670334), which is the eutomer. wikipedia.org Studies have demonstrated that dexthis compound has a significantly higher binding affinity for the histamine H1 receptor compared to its R-(-) counterpart. wikipedia.orgdergipark.org.tr For instance, the S-(+) enantiomer has been reported to have a 13-fold greater affinity for H1 receptors than the R-(-) enantiomer. dergipark.org.tr Other studies have reported Ki values for the human cloned H1 receptor of 2.67 to 4.81 nM for dexthis compound, while the values for levothis compound were 211 to 361 nM, indicating a much weaker interaction for the latter. wikipedia.org This stereoselectivity is a critical factor in its efficacy, with dexthis compound having approximately twice the antihistaminic activity of the racemic mixture by weight. tga.gov.au

| Enantiomer | Common Name | Role | Receptor Affinity (Ki for human H1 receptor) | Relative Affinity |

| S-(+)-chlorpheniramine | Dexthis compound | Eutomer (Active Isomer) | 2.67 - 4.81 nM wikipedia.org | High |

| R-(-)-chlorpheniramine | Levothis compound | Distomer (Less Active Isomer) | 211 - 361 nM wikipedia.org | Low (Significantly weaker than S-enantiomer) nih.govresearchgate.net |

The molecular structure of this compound contains several key features that are essential for its binding to the H1 receptor. These include two aromatic rings (a p-chlorophenyl ring and a pyridine (B92270) ring) and a dimethylaminoethyl side chain, all connected to a central chiral carbon. researchgate.net

The alkylamine side chain is a critical determinant of activity. The tertiary amine group, which is protonated at physiological pH, is believed to form a crucial ionic bond with a negatively charged amino acid residue, such as aspartate, in the binding pocket of the H1 receptor. scbt.com The presence of the dimethylamino group generally provides optimal H1 affinity compared to other substituents. researchgate.net The two aromatic rings engage in van der Waals or hydrophobic interactions with aromatic amino acid residues within the receptor, further anchoring the molecule in the binding site. researchgate.net The flexible nature of the alkylamine chain allows the entire molecule to adopt an optimal conformation within the binding pocket, enhancing its binding affinity. scbt.com

This compound belongs to a series of halogenated alkylamine antihistamines that includes pheniramine (B192746) and brompheniramine. wikipedia.org Comparing their structures reveals important SAR insights.

Pheniramine : This is the parent compound of the series and lacks the chlorine atom found in this compound. Pheniramine is considered a weaker H1 antagonist, which highlights the positive contribution of the para-chloro substituent on the phenyl ring to the binding affinity and potency of this compound.

Brompheniramine : This compound is structurally analogous to this compound, with a bromine atom replacing the chlorine atom at the para-position of the phenyl ring. It exhibits similar antihistaminic activity, indicating that a halogen at this position is favorable for receptor interaction.

Metabolites : The metabolism of this compound involves the removal of methyl groups from the tertiary amine. The resulting metabolites, desmethylthis compound and didesmethylthis compound, are formed. tga.gov.au These metabolites generally show reduced activity compared to the parent compound, underscoring the importance of the N,N-dimethyl moiety for maximal H1 receptor antagonism.

| Compound | Key Structural Difference from this compound | Effect on H1 Antagonist Activity |

| Pheniramine | Lacks the para-chloro substituent on the phenyl ring. wikipedia.org | Weaker antagonist activity. |

| Brompheniramine | Has a bromine atom instead of a chlorine atom. wikipedia.org | Potency is similar to this compound. |

| Desmethylthis compound | Lacks one methyl group on the amine nitrogen. tga.gov.au | Lower receptor affinity and reduced activity. |

| Didesmethylthis compound | Lacks both methyl groups on the amine nitrogen. tga.gov.au | Significantly reduced activity. |

Importance of Aromatic Rings and Alkylamine Chain for Receptor Binding

Advanced Molecular Docking and Computational Chemistry

Computational methods, including molecular docking and conformational analysis, have provided a more detailed picture of how this compound interacts with its molecular targets at the atomic level.

Molecular docking simulations have been employed to model the interaction between this compound and the histamine H1 receptor. academicjournals.org These studies often use a homology model of the H1 receptor, as obtaining a crystal structure of the receptor bound to a ligand can be challenging. academicjournals.org

In one such study, the modeled H1 receptor was docked with this compound to analyze their interaction. academicjournals.org The simulation yielded a high complementarity score of 4846 and a favorable Atomic Contact Energy (ACE) of -139.35, indicating a stable and specific binding interaction. academicjournals.org These computational models support the SAR data, showing that this compound fits snugly into the receptor's binding pocket. academicjournals.org The simulations confirm the role of the protonated amine in forming an electrostatic interaction with key charged residues, while the aromatic rings establish stabilizing hydrophobic interactions. scbt.com

Prediction of Novel Binding Partners and Off-Target Interactions

Beyond its primary activity as a histamine H1 receptor antagonist, this compound has been identified to engage in off-target interactions, notably with proteins implicated in neurodegenerative diseases. Research has demonstrated that this compound can bind with high affinity to lipocalin-type prostaglandin (B15479496) D synthase (L-PGDS), a neuroprotective chaperone for amyloid-beta (Aβ). frontiersin.org This interaction is significant as this compound exhibited a higher inhibitory effect on L-PGDS compared to other tested anticholinergic drugs like trazodone. frontiersin.org

Furthermore, this compound directly interacts with Aβ(1–40) peptides. This interaction alters the morphology of Aβ fibrils, leading to a higher content of these fibrils. frontiersin.org Critically, these altered fibrils demonstrate increased cytotoxicity compared to those formed without the drug's presence, suggesting a potential exacerbation of Alzheimer's disease-related pathology. frontiersin.org This off-target activity proposes a mechanism by which certain anticholinergic drugs might contribute to neurotoxicity. frontiersin.org

| Predicted Binding Partner / Off-Target | Observed Effect | Potential Implication |

| Lipocalin-type prostaglandin D synthase (L-PGDS) | High-affinity binding and inhibition of L-PGDS activity. frontiersin.org | Interference with neuroprotective chaperone functions. frontiersin.org |

| Amyloid-beta (Aβ) peptide (1-40) | Alters fibril morphology and promotes higher fibrillar content. frontiersin.org | Increased cytotoxicity of Aβ fibrils, potentially exacerbating Alzheimer's disease risk. frontiersin.org |

Intermolecular Interactions in Various Media

Solvent-Drug Interactions and Hydrogen Bonding

The behavior of this compound in solution is significantly influenced by its interactions with the solvent. Studies involving this compound in alcohols like 1-ethanol and 1-methanol have elucidated the nature of these solute-solvent interactions. materialsciencejournal.orgelixirpublishers.com The primary mechanism governing these interactions is the formation of hydrogen bonds between the N-H group of this compound and the O-H group of the alcohol. materialsciencejournal.orgelixirpublishers.comresearchgate.net this compound acts as a proton donor in these mixtures. materialsciencejournal.org

Physicochemical measurements, such as viscosity, adiabatic compressibility, and Gibbs free energy, confirm the presence of these intermolecular forces. materialsciencejournal.org For instance, in a this compound and 1-ethanol mixture, an increase in temperature was found to weaken the strength of the intermolecular interactions. materialsciencejournal.org This suggests that the dissociation of the molecular system increases with rising temperature. materialsciencejournal.org The analysis of excess thermodynamic values, such as excess adiabatic compressibility (β^E) and excess free length (L_f^E), further supports the existence of weak hydrogen bonding in the liquid system. materialsciencejournal.org

Physicochemical Parameters of this compound in 1-Ethanol Data adapted from studies at temperatures of 303K, 308K, and 313K.

| Parameter | Observation with Increasing this compound Concentration | Interpretation |

| Adiabatic Compressibility (β) | Decreases. materialsciencejournal.org | Indicates intermolecular forces and hydrogen bond formation. materialsciencejournal.org |

| Free Length (L_f) | Decreases (inverse of compressibility trend). materialsciencejournal.org | Consistent with increasing intermolecular association. materialsciencejournal.org |

| Viscous Relaxation Time (τ) | Varies, indicating molecular dissociation changes. materialsciencejournal.org | Reflects shifts in inertial and elastic properties of the solution. materialsciencejournal.org |

| Strength of Interaction | Decreases with increasing temperature (303K > 308K > 313K). materialsciencejournal.orgelixirpublishers.com | Suggests that the dissociation of the system increases with higher temperatures. materialsciencejournal.org |

DNA-Chlorpheniramine Interactions and Conformational Changes

This compound has been shown to interact directly with DNA, inducing significant conformational changes in the macromolecule. nih.govscispace.com Spectroscopic studies using techniques such as fluorometry, Fourier-transform infrared (FTIR), and Raman spectroscopy have confirmed this interaction. nih.gov The binding of this compound affects both the phosphodiester backbone and the bases of the DNA structure. nih.gov This interaction opens new avenues for understanding the mechanisms of action for synthetic diamines with pharmacological importance. nih.gov The ability of this compound to intercalate with DNA has been noted as a potential mechanism for its effects on macromolecular synthesis and cell growth. nih.govdntb.gov.ua

Interactions with Membrane Components and Permeation

The transport of this compound across biological membranes is a complex process involving both passive diffusion and active transport mechanisms. Studies on its permeation across bovine olfactory mucosa revealed that its transport is limited, in part, by efflux transporters. nih.gov The flux from the submucosal to the mucosal side was significantly greater than in the opposite direction, indicating an active efflux process. nih.gov

This efflux is mediated by transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). nih.gov The use of inhibitors for these transporters, like quinidine (B1679956) and verapamil, resulted in a significant increase in mucosal-to-submucosal permeation. nih.gov Additionally, physicochemical properties of this compound itself, such as self-aggregation at concentrations above 3 mM, can reduce its permeability across membranes. nih.gov

Factors Affecting this compound Membrane Permeation

| Factor | Mechanism | Effect on Permeation |

| Efflux Transporters (P-gp, MRP1) | Actively transport this compound out of cells (e.g., from olfactory mucosa). nih.gov | Limits central nervous system disposition following nasal administration. nih.gov |

| Self-Aggregation | Occurs at higher drug concentrations (>3 mM). nih.gov | Decreases permeability across inert polymeric membranes. nih.gov |

Clinical Research Paradigms and Efficacy Assessments

Repurposing and Novel Therapeutic Applications

Recent research has focused on repurposing chlorpheniramine for new therapeutic applications, driven by its potential antiviral, anti-inflammatory, and immunomodulatory effects.

Antiviral Activity Research (e.g., SARS-CoV-2, influenza)

SARS-CoV-2: In vitro studies have demonstrated that this compound maleate (B1232345) (CPM) exhibits antiviral properties against SARS-CoV-2. biorxiv.org Its mechanisms of action are thought to include interfering with viral adsorption to host cells, inhibiting viral replication, and exerting a direct virucidal effect. biorxiv.orgnih.gov Molecular docking analyses have revealed that CPM can interact with key viral proteins, including the main protease, spike protein receptor, and RNA polymerase, suggesting it may act as a multitarget antiviral agent. biorxiv.orgbiorxiv.org Some preliminary clinical data and retrospective studies have suggested that this compound may have antiviral activity against COVID-19. nih.govresearchgate.net Furthermore, a nasal spray formulation containing CPM was found to significantly reduce the SARS-CoV-2 viral titer in vitro. nih.gov

Influenza: Research has shown that this compound maleate possesses potent antiviral activity against a broad spectrum of influenza A and B viruses. frontiersin.orgnih.gov Mechanistic studies suggest that it inhibits the influenza virus by blocking its entry into host cells, a critical early stage of the viral life cycle. nih.gov This inhibitory action appears to interfere with the endocytosis process. mdpi.com

| Virus | Study Type | Key Findings | Proposed Mechanism of Action |

|---|---|---|---|

| SARS-CoV-2 | In vitro, Molecular Docking, Preliminary Clinical | Inhibited viral adsorption, replication, and demonstrated virucidal effects. biorxiv.orgnih.gov Reduced viral load in vitro. nih.gov | Interference with viral spike protein and ACE2 receptor interaction; interaction with viral protease, spike protein, and RNA polymerase. biorxiv.orgnih.govbiorxiv.org |

| Influenza A & B | In vitro, In vivo (mice) | Potent inhibitory activity against various influenza strains. frontiersin.orgnih.gov Protected mice from fatal H7N9 challenge. frontiersin.org | Blocks viral entry into host cells by interfering with the endocytosis process. nih.govmdpi.com |

Anti-inflammatory and Immunomodulatory Properties

This compound's established role as a histamine (B1213489) H1 receptor antagonist forms the basis of its anti-inflammatory effects in allergic reactions. nih.gov Beyond this, research indicates broader immunomodulatory potential. Studies suggest that its efficacy in various conditions may be attributable to these properties. biorxiv.orgbiorxiv.org For instance, in the context of viral infections like COVID-19, it is believed that its anti-inflammatory and immunomodulatory actions could be beneficial. biorxiv.orgresearchgate.net Research in animal models of depression and anxiety has also pointed to the suppression of inflammatory mediators as a key mechanism of action. nih.govmdpi.com

Exploration in Conditions Beyond Traditional Allergic Indications

Asthma: Studies have investigated the effects of this compound in patients with asthma. Intravenous administration has been shown to produce bronchodilation. nih.gov Research indicates that patients with stable and even steroid-dependent asthma can tolerate oral this compound without significant adverse effects on their condition. ingentaconnect.com One study on exercise-induced bronchospasm found that aerosolized this compound maleate led to bronchodilation during rest. nih.gov

Chronic Urticaria: this compound has been studied in the management of chronic idiopathic urticaria. In a multi-center, double-blind study, patients who did not respond to this compound alone showed a statistically significant improvement when cimetidine (B194882), an H2 antagonist, was added to their treatment regimen. researchgate.netnih.gov This suggests a potential synergistic effect in managing this condition.

Depression: The potential antidepressant effects of this compound have been explored in animal models. Studies suggest it may reduce depressive-like behavior by suppressing oxidative and inflammatory mediators and activating specific signaling pathways in the brain, such as the Nrf2-BDNF pathway. nih.govresearchgate.net Its antidepressant-like effects are thought to be mediated, at least in part, by the activation of dopamine (B1211576) D1 receptors and alpha(1)-adrenoceptors. researchgate.net

Synergistic Effects with Other Therapeutic Agents

Research has pointed to the potential for this compound to act synergistically with other drugs. For example, in the treatment of chronic idiopathic urticaria, combining this compound with the H2 antagonist cimetidine resulted in a significantly better response for patients who were non-responsive to this compound alone. researchgate.netnih.gov Another area of investigation is its combination with analgesics. The addition of this compound to a combination of acetylsalicylic acid, acetaminophen, and caffeine (B1668208) has been shown to potentiate the anti-inflammatory and analgesic effects of the mixture. nih.gov In the context of malaria treatment, co-administration of this compound with chloroquine (B1663885) was found to enhance the efficacy of chloroquine in children with falciparum malaria, likely by increasing the uptake of chloroquine by the resistant parasites. nih.gov

Efficacy in Specific Patient Populations

Pediatric Pharmacodynamics and Clinical Outcomes

The pharmacokinetics of this compound have been studied in the pediatric population. Two studies involving children aged 2 to 17 years found that after a single oral dose, the maximum plasma concentration (Cmax) was similar across different age groups. nih.gov However, the time to reach Cmax tended to be earlier in the youngest group (2-5 years). nih.gov While the apparent oral clearance and volume of distribution increased with age, allometric scaling showed no age-related differences. nih.gov The elimination half-life was consistent across age groups, at approximately 15 hours. nih.gov In general, single doses were well-tolerated. nih.gov It's important to note that antihistamines can sometimes cause excitation in young children. aap.org

Geriatric Considerations and Central Nervous System Effects

First-generation H1 antihistamines, such as this compound, are known to cross the blood-brain barrier, which can lead to significant effects on the central nervous system (CNS). nih.gov In the geriatric population, these effects are often more pronounced due to age-related physiological changes. These changes can include decreased cholinergic neurons or receptors in the brain, reduced liver and kidney function, and increased permeability of the blood-brain barrier. todaysgeriatricmedicine.com Consequently, older adults are particularly sensitive to the CNS and anticholinergic side effects of sedating antihistamines. todaysgeriatricmedicine.comresearchgate.net

The use of first-generation antihistamines in the elderly, even at standard recommended doses, can result in a range of CNS-related adverse effects. These include drowsiness, sedation, fatigue, cognitive decline, and impaired psychomotor performance. nih.govcarepartnersct.com Such impairments can significantly increase the risk of falls, which can have severe consequences for older adults, potentially leading to diminished quality of life and loss of independence. todaysgeriatricmedicine.comcarepartnersct.com Furthermore, some studies have noted that these drugs can cause confusion, agitation, and even delirium in this population. nih.govresearchgate.net

Clinical studies have been conducted to compare the CNS effects of first-generation antihistamines with newer, second-generation agents in the elderly. One such study, a randomized, double-blind, placebo-controlled, five-way crossover trial, involved 15 healthy elderly subjects with a mean age of 71 years. nih.gov Participants received single doses of this compound (8 mg), diphenhydramine (B27) (50 mg), cetirizine (B192768) (10 mg), loratadine (B1675096) (10 mg), or a placebo. nih.gov The study measured the latency of the P300 event-related potential, an indicator of cognitive processing speed, and subjective somnolence. nih.gov The results indicated that this compound and diphenhydramine were more likely to cause adverse CNS effects than cetirizine and loratadine in this demographic. nih.gov

Another study highlighted that the cognitive impairment induced by d-chlorpheniramine can occur even at low doses that may not produce subjective sleepiness. nih.gov This suggests that individuals may experience a decline in attention and motor control without being aware of it. nih.govresearchgate.net The cumulative effect of taking multiple medications with anticholinergic properties, a common scenario in the elderly, can further exacerbate these risks. news-medical.netpharmacytimes.com

| Parameter | This compound | Second-Generation Antihistamines (e.g., Loratadine, Cetirizine) | Placebo |

| Blood-Brain Barrier Penetration | Readily crosses nih.govtodaysgeriatricmedicine.com | Significantly less penetration nih.gov | N/A |

| Common CNS Effects in Elderly | Drowsiness, sedation, cognitive impairment, increased fall risk nih.govtodaysgeriatricmedicine.comcarepartnersct.com | Fewer CNS side effects nih.govdroracle.ai | No significant effects |

| P300 Latency (Cognitive Processing) | Increased latency, indicating slower processing nih.gov | Less effect on latency compared to first-generation nih.gov | No significant change |

| Subjective Somnolence | Increased nih.gov | Lower increase compared to first-generation nih.gov | No significant change |

Efficacy in Patients with Comorbidities

This compound's efficacy has been evaluated in patients with various comorbidities, particularly in the context of allergic diseases that often coexist, such as allergic rhinitis and asthma. drugbank.comnih.gov

Allergic Rhinitis and Asthma:

Allergic rhinitis is a common comorbidity in patients with asthma. nih.gov While H1-antihistamines are more established in treating rhinitis symptoms, their role in managing asthma is less direct. nih.gov First-generation antihistamines like this compound are generally not recommended for routine asthma treatment due to their sedative effects, which can impact patient functioning. nih.govnih.gov However, some research suggests that treating the coexisting allergic rhinitis with antihistamines may have a beneficial effect on asthma symptoms. researchgate.net

A comparative study assessed the efficacy of fexofenadine (B15129) versus this compound in 70 patients with allergic rhinitis. njppp.com While both drugs showed efficacy in controlling symptoms, fexofenadine demonstrated a better profile in relieving symptoms with fewer adverse effects compared to this compound. njppp.com Specifically, fexofenadine was more effective in reducing sneezing, nasal obstruction, and nasal discharge. njppp.com

Atopic Dermatitis:

In atopic dermatitis, another condition often associated with allergies, the role of first-generation antihistamines like this compound is primarily for their sedative properties to help with sleep disruption caused by itching. nih.govnih.gov However, they are not considered a direct treatment for the itch associated with atopic dermatitis and are not routinely recommended due to potential side effects like impaired learning and reduced work efficiency. nih.gov

COVID-19:

More recently, the potential application of this compound has been explored in the context of COVID-19. Some studies have investigated the use of intranasal this compound, suggesting it may decrease the viral load of SARS-CoV-2 and potentially reduce the progression and severity of the disease. nih.govcolmedicosantafe2.org.arnih.gov A prospective survey study involving participants from randomized controlled trials found that the group receiving intranasal this compound had a lower proportion of patients reporting post-acute sequelae of COVID-19 (PASC) symptoms like fatigue, difficulty concentrating, and impairment in daily activities compared to the placebo group. nih.govcolmedicosantafe2.org.ar

| Comorbidity | This compound Efficacy/Role | Supporting Evidence |

| Allergic Rhinitis with Asthma | Primarily effective for rhinitis symptoms; may offer some benefit for asthma symptoms by managing rhinitis. researchgate.net | A study showed this compound improved allergic rhinitis symptoms, though less effectively and with more side effects than fexofenadine. njppp.com |

| Atopic Dermatitis | Used for its sedative effects to improve sleep disturbed by itching; not a direct treatment for the itch itself. nih.govnih.gov | Clinical guidelines do not routinely recommend its use for atopic dermatitis due to side effects. nih.gov |

| COVID-19 | Intranasal formulation has been studied for its potential to reduce viral load and severity of symptoms, as well as the risk of PASC. nih.govcolmedicosantafe2.org.arnih.gov | A study showed a lower prevalence of PASC symptoms in the intranasal this compound group compared to placebo. nih.govcolmedicosantafe2.org.ar |

Adverse Effect Mechanisms and Mitigation Strategies

Central Nervous System (CNS) Effects

Chlorpheniramine's ability to cross the blood-brain barrier allows it to interact with histamine (B1213489) H1 receptors in the brain, leading to a variety of CNS effects. tandfonline.commedicinenet.com

Mechanisms of Sedation and Cognitive Impairment

The sedative properties of this compound are a direct result of its antagonism of H1 receptors in the central nervous system. tandfonline.com Histamine in the brain acts as a neurotransmitter that promotes wakefulness. By blocking histamine's effects, this compound induces drowsiness and sedation. tandfonline.comwomenshealthmag.com This can lead to decreased cognitive and psychomotor performance. tandfonline.com Studies using positron emission tomography (PET) have shown that the cognitive impairment induced by (+)-chlorpheniramine is correlated with its occupation of H1-receptors in the human brain. nih.gov Research indicates that even at a low dose of 2 mg, this compound can impair cognitive function and induce sleepiness. nih.govresearchgate.net The level of cognitive performance has been observed to deteriorate as the plasma concentration of (+)-chlorpheniramine increases. nih.gov

Impact on Visuomotor Coordination and Attention

This compound has been shown to negatively affect visuomotor coordination and attention. nih.govresearchgate.netimrpress.com Studies have demonstrated that it can impair performance on tasks requiring visuomotor coordination and make it more difficult to sustain concentration, particularly in detecting auditory stimuli. nih.govresearchgate.netimrpress.com Research involving simulated car driving has indicated that d-chlorpheniramine tends to suppress visuospatial cognition and visuomotor coordinating functions. researchgate.net PET scans have revealed that the administration of d-chlorpheniramine impairs visuomotor spatial discrimination and alters activity in cortical and subcortical regions of the brain. nih.gov Specifically, decreased activity was observed in the right parietal cortex, which is associated with visuomotor spatial cognition. nih.gov

Evoked Potential Studies and Cognitive Processing Alterations

Evoked potential (EP) studies provide an objective measure of the brain's cognitive processing. Research using this technique has revealed that this compound can alter the brain's auditory attention system. nih.govresearchgate.netimrpress.com Specifically, it has been found to increase the latency of the P300 wave, an EP component related to the voluntary discrimination of relevant stimuli. nih.govresearchgate.netimrpress.comnih.gov A longer P300 latency suggests a slowing of cognitive processing speed. nih.govnih.gov Furthermore, this compound has been shown to reduce the amplitude of mismatch negativity (MMN), an EP that reflects a pre-attentive mechanism for detecting changes in the acoustic environment. nih.govresearchgate.netimrpress.com It also alters selective attention capacity, as indicated by a reduction in the amplitude of processing negativity (PN). nih.govresearchgate.netimrpress.com These findings indicate that this compound has significant adverse effects on the CNS, which may not always be subjectively perceived by the individual. nih.govresearchgate.netimrpress.com

Long-Term CNS Implications (e.g., cognitive decline, dementia)

The long-term use of first-generation antihistamines like this compound has been linked to an increased risk of cognitive decline and dementia. womenshealthmag.comwikipedia.org A large study involving individuals aged 65 and older found a connection between higher cumulative use of this compound and other first-generation antihistamines and the development of Alzheimer's disease and other forms of dementia. wikipedia.org This association is attributed to their anticholinergic properties. wikipedia.org Frequent use of these medications can dampen the cholinergic system, leading to suboptimal brain function and, over time, potentially contributing to memory issues and cognitive decline. womenshealthmag.com Research has shown that the dementia risk associated with anticholinergics may persist even after discontinuation of the drugs. medicalnewstoday.com

Anticholinergic Side Effects and Their Basis

This compound possesses anticholinergic activity, meaning it blocks the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. tandfonline.comwikipedia.orgmazums.ac.ir This action is responsible for a variety of side effects. While its affinity for muscarinic acetylcholine receptors is considered weak, it is still sufficient to produce noticeable effects. wikipedia.org

The anticholinergic properties of this compound can lead to:

Dry mouth, nose, and throat wikipedia.orgmcaz.co.zwwikipedia.org

Blurred vision wikipedia.orgmcaz.co.zw

Dizziness wikipedia.orgmcaz.co.zw

Constipation wikipedia.org

Urinary retention mazums.ac.irwikipedia.org

Psychomotor impairment mcaz.co.zw

These effects are more likely to be experienced by children and the elderly, who may also exhibit paradoxical excitation, such as increased energy, restlessness, and nervousness. mcaz.co.zw Due to these effects, caution is advised when using this compound in individuals with conditions such as narrow-angle glaucoma, prostatic hypertrophy, and bladder neck obstruction. rxlist.com

Hypersensitivity Reactions and Cross-Reactivity Mechanisms

Although rare, hypersensitivity reactions to this compound can occur. nih.gov These reactions can range from skin manifestations to more severe systemic responses. The proposed mechanism for these reactions is often an IgE-mediated type I hypersensitivity. nih.govnih.gov

Cross-reactivity between different antihistamines can also occur, particularly those within the same chemical family. nih.gov this compound belongs to the alkylamine class of antihistamines. nih.gov While cross-reactivity is more commonly observed between antihistamines in the piperazine (B1678402) family (like cetirizine (B192768) and hydroxyzine), there have been instances of cross-reactivity involving other classes. nih.govnih.gov For example, a patient with a hypersensitivity to this compound might be tested for tolerance to antihistamines from different chemical classes, such as piperidines (e.g., loratadine (B1675096), fexofenadine) or piperazines, to find a safe alternative. nih.gov The exact mechanisms of this compound allergy are not fully understood, but possibilities include an IgE-mediated reaction or direct activation of mast cells and basophils. nih.gov

Strategies for Reducing Adverse Effects

The therapeutic efficacy of first-generation H1-antihistamines, including this compound, is well-established. However, their utility is often limited by a range of adverse effects, most notably sedation and anticholinergic symptoms, which arise from the drug's non-selective interactions with various receptors and its ability to cross the blood-brain barrier. udes.edu.coresearchgate.net In response, several key strategies have been developed to mitigate these undesirable effects, focusing on enhancing receptor selectivity, utilizing stereochemically pure compounds, and optimizing drug delivery formulations.

Development of Second and Third-Generation Antihistamines

A primary strategy to reduce the adverse effects of this compound has been the development of newer generations of antihistamines. udes.edu.co First-generation agents like this compound readily cross the blood-brain barrier and act on central H1 receptors, leading to sedation and impaired cognitive and psychomotor function. mdpi.comnih.gov They also exhibit non-selective binding to other receptors, such as cholinergic receptors, causing anticholinergic side effects. wikipedia.orgmedicoverhospitals.in

Second-generation antihistamines were engineered to minimize these issues. nih.gov These drugs are characterized by their high selectivity for peripheral H1-receptors and are typically more lipophobic, which significantly reduces their ability to penetrate the central nervous system. wikipedia.orgresearchgate.net This selectivity results in a substantial reduction in sedative and anticholinergic effects compared to their predecessors. udes.edu.cowww.nhs.uk

The evolution continued with third-generation antihistamines, which are often the active metabolites of second-generation drugs. researchgate.netmdpi.com This generation was developed to further enhance safety by providing a high efficacy and safety profile, including the avoidance of cardiotoxicity that was a concern with some earlier second-generation agents like terfenadine. udes.edu.co

Table 1: Comparison of Antihistamine Generations

| Generation | Example Compound(s) | CNS Penetration | Receptor Selectivity | Key Advantage in Mitigating Adverse Effects |

|---|---|---|---|---|

| First-Generation | This compound | High | Non-selective for H1-receptors; also affects cholinergic receptors. udes.edu.comdpi.com | Effective, but with significant potential for sedation and anticholinergic effects. |

| Second-Generation | Loratadine, Cetirizine | Low | Selective for peripheral H1-receptors. udes.edu.comdpi.comwikipedia.org | Reduced sedation and anticholinergic side effects due to limited CNS penetration and higher receptor selectivity. nih.govwikipedia.org |

| Third-Generation | Fexofenadine (B15129), Levocetirizine | Very Low | Highly selective for peripheral H1-receptors. udes.edu.comdpi.com | Optimized safety profile, often as active metabolites, further minimizing side effects and potential for drug interactions. udes.edu.coresearchgate.net |

Chiral Switching: The Use of Enantiopure Formulations

Another significant strategy involves exploiting the principles of stereochemistry. Many drugs, including this compound, are chiral molecules and are often marketed as racemates—a 50:50 mixture of two non-superimposable mirror images called enantiomers. ijper.org These enantiomers can have different pharmacological and toxicological profiles within the body. nih.gov Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or contribute to adverse effects. ijper.orgnih.gov

The process of developing a single-enantiomer form of a drug that was already marketed as a racemate is known as "chiral switching". ijper.org For this compound, the therapeutically active enantiomer is dexthis compound (B1670334) (the S-enantiomer). otandp.com Isolating and using only dexthis compound allows for a more targeted therapeutic action. This approach can lead to a simpler pharmacokinetic profile, a reduced metabolic load on the body, and potentially an improved therapeutic index with fewer side effects. mdpi.com Research indicates that dexthis compound provides similar therapeutic benefits to the racemic mixture but may be associated with a lower incidence of adverse effects. otandp.com

Table 2: Comparison of Racemic this compound and its Enantiomer Dexthis compound

| Compound | Description | Key Research Finding |

|---|---|---|

| This compound | A racemic mixture of two enantiomers. ijper.org | A first-generation antihistamine known for its efficacy but also for CNS and anticholinergic side effects. nih.gov |

| Dexthis compound | The single, active S-enantiomer of this compound (the eutomer). otandp.com | Offers similar therapeutic effects to the racemic mixture, often with fewer side effects, and is considered more potent. otandp.comgoodrx.com |

Advanced Formulation and Delivery Systems

Innovations in pharmaceutical formulation provide another avenue for mitigating the adverse effects of this compound. The development of novel drug delivery systems can alter the pharmacokinetic profile of a drug, which may in turn reduce the incidence or severity of side effects.

One such innovation is the creation of Orally Disintegrating Tablets (ODTs). jchr.org Research into this compound maleate (B1232345) ODTs suggests that this formulation, by dissolving rapidly in the oral cavity, may allow for some pre-gastric absorption, potentially bypassing a portion of the first-pass metabolism in the liver. jchr.org Improved bioavailability could allow for the administration of lower doses, which would consequently reduce the risk of dose-dependent side effects. jchr.org Studies indicate that such formulations can be developed to have minimal side effects and enhanced patient compliance. researchgate.net

Furthermore, extended-release formulations have been developed to provide a slower, more consistent release of the active ingredient over a prolonged period. medicoverhospitals.inrxlist.com This avoids the sharp peaks in plasma concentration that are associated with immediate-release products, which can help in reducing the intensity of concentration-dependent side effects.

Drug Interactions and Polypharmacy Considerations

Pharmacodynamic Interactions Leading to Enhanced CNS Depression

Chlorpheniramine is known to cause central nervous system (CNS) depression, manifesting as drowsiness, dizziness, and impaired psychomotor skills. drugs.commedlineplus.gov When co-administered with other CNS depressants, these effects can be significantly potentiated, leading to an increased risk of adverse events.

The concurrent use of this compound with alcohol, sedatives, hypnotics, tranquilizers, and opioid analgesics can result in additive CNS depression. drugs.commedsafe.govt.nzdrugeruptiondata.com This may lead to profound sedation, respiratory depression, and a decline in cognitive and motor functions. medscape.comdrugs.com Patients should be cautioned about the increased risk of impairment when operating machinery or driving. drugs.comdrugs.com The sedative effects of this compound can also be enhanced when taken with other antihistamine-containing products, including those for coughs and colds. medicines.org.uk

Cytochrome P450 Enzyme System Interactions and Metabolic Implications

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. drugs.com Specifically, it is a substrate for CYP2D6 and to a lesser extent, CYP3A4. nih.govcancer.gov Interactions can arise when this compound is co-administered with drugs that inhibit or induce these enzymes.

Inhibitors of CYP2D6 can decrease the metabolism of this compound, potentially leading to increased plasma concentrations and a greater risk of adverse effects. Conversely, inducers of these enzymes could theoretically decrease its efficacy. There is also evidence to suggest that this compound itself may inhibit the hepatic metabolism of other drugs. For instance, it has been suggested that this compound may inhibit the metabolism of phenytoin (B1677684), leading to increased serum levels and potential toxicity of phenytoin. drugs.comfda.govcentaurpharma.com Patients receiving both medications should be monitored for signs of phenytoin toxicity, such as ataxia and nystagmus. drugs.comfda.gov

Research in rat liver microsomes has indicated stereoselective N-demethylation of this compound, with different CYP isozymes, such as CYP2C11 and CYP2B1, being involved in the metabolism of its enantiomers. nih.gov While direct clinical correlates in humans are not fully elucidated, this highlights the complexity of its metabolic pathway.

Interactions with Other Drug Classes (e.g., monoamine reuptake inhibitors, anticholinergics)

The anticholinergic properties of this compound can be intensified when used with other drugs that possess anticholinergic activity. drugs.commedicines.org.uk This can lead to an increased risk of side effects such as dry mouth, blurred vision, urinary retention, and constipation. medlineplus.govmedsafe.govt.nz